molecular formula C18H23N5O4S B3203624 4-butoxy-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021263-24-0

4-butoxy-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B3203624
CAS No.: 1021263-24-0
M. Wt: 405.5 g/mol
InChI Key: GOQSCNOZZCUGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide (CAS 1021263-24-0) is a chemical research compound with a molecular formula of C18H23N5O4S and a molecular weight of 405.5 g/mol . It features a hybrid structure combining a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine heterocycle linked via an ethoxy chain to a 4-butoxybenzenesulfonamide group . This molecular architecture is characteristic of a novel chemical entity derived from the triazole family, designed for potential therapeutic applications . The integration of the benzenesulfonamide moiety is a key feature, as sulfonamide-based small molecules are a crucial class utilized for the management of many illnesses and are established as important for enzyme inhibitory actions . Compounds incorporating pyridazine and triazole scaffolds, similar to this one, have attracted significant interest in drug discovery due to their diverse biological actions and potential therapeutic uses . Researchers are exploring such structures for their potential as multi-target anti-inflammatory candidates, with designed molecules aiming to efficiently inhibit enzymes like carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), which are implicated in the inflammatory process . The provided compound is supplied with a high purity of 95% and is intended for research applications in drug discovery and development . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-butoxy-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S/c1-3-4-12-26-15-5-7-16(8-6-15)28(24,25)19-11-13-27-18-10-9-17-21-20-14(2)23(17)22-18/h5-10,19H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQSCNOZZCUGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-butoxy-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a novel chemical entity derived from the triazole family, specifically designed for therapeutic applications. Its structure suggests potential interactions with various biological targets, which could result in significant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C₁₈H₂₃N₅O₃S. The presence of the triazole and benzenesulfonamide moieties is expected to contribute to its biological activity. The compound's unique structure may facilitate interactions with specific receptors or enzymes involved in disease pathways.

Biological Activity Overview

Recent studies have highlighted the biological activity of similar triazole derivatives, indicating a promising potential for anti-cancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific findings related to the compound's biological activity.

Anticancer Activity

Research has shown that compounds containing triazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazoles have demonstrated IC₅₀ values in the low micromolar range against HeLa and MCF-7 cell lines. The mechanism of action is often attributed to their ability to induce apoptosis and inhibit cell proliferation through various pathways such as:

  • Inhibition of DNA synthesis
  • Induction of oxidative stress
  • Modulation of signaling pathways
CompoundCell LineIC₅₀ (µM)Mechanism
3dHeLa29Apoptosis induction
4aMCF-715DNA synthesis inhibition

Antimicrobial Activity

Triazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that certain compounds exhibit potent activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of the bacterial cell membrane or interference with metabolic pathways.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3eE. coli8 µg/mL
3fS. aureus4 µg/mL

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines using the MTT assay. The compound exhibited significant cytotoxicity, with an IC₅₀ value indicating effective inhibition of cell growth.
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of triazole compounds against clinical isolates. Results showed that several derivatives had favorable MIC values compared to standard antibiotics.

Research Findings

The biological activities of triazole derivatives are often linked to their chemical structure, which allows for diverse interactions with biological targets. Notably, compounds with additional functional groups (like sulfonamides) tend to enhance activity by improving solubility and receptor binding affinity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 4-butoxy-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide?

  • Methodological Answer :

  • Stepwise Synthesis : Begin with cyclization of precursors to form the triazolopyridazine core (e.g., using sodium hypochlorite for oxidative cyclization) .
  • Reaction Optimization : Vary catalysts (e.g., acetic acid for imine formation) and solvents (ethanol or DMF) to improve intermediate yields .
  • Purification : Employ HPLC for final purification and validate purity via NMR (e.g., ¹H/¹³C-NMR for functional group confirmation) and mass spectrometry (HRMS for molecular weight verification) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use ¹H-NMR to confirm proton environments (e.g., sulfonamide NH at δ 10.72 ppm) and ¹³C-NMR to verify carbon frameworks .
  • Mass Spectrometry : HRMS with electrospray ionization (ESI) ensures accurate molecular formula determination (e.g., resolving isotopic patterns for Cl or S atoms) .
  • FTIR : Identify key functional groups like sulfonamide (S=O stretches at ~1130–1260 cm⁻¹) and triazole rings (C=N stretches ~1500–1600 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target interactions (e.g., IC₅₀ values for receptor binding) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or HepG2) to assess antiproliferative effects .

Advanced Research Questions

Q. How can computational modeling enhance reaction design for triazolopyridazine derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Apply density functional theory (DFT) to predict transition states and optimize reaction pathways (e.g., cyclization energy barriers) .
  • Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., solvent/catalyst combinations) and reduce trial-and-error experimentation .
  • Molecular Dynamics : Simulate solvation effects to improve yield in polar solvents like DMSO or acetonitrile .

Q. How to conduct structure-activity relationship (SAR) studies for this compound’s bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace butoxy with methoxy or fluoro groups) and assess activity changes .
  • Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical binding moieties (e.g., sulfonamide vs. triazole contributions) .
  • 3D-QSAR : Build comparative molecular field analysis (CoMFA) models to correlate structural features with inhibitory potency .

Q. How to resolve contradictory pharmacological data between in vitro and in vivo models?

  • Methodological Answer :

  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
  • Protein Binding Assays : Measure plasma protein binding (e.g., via equilibrium dialysis) to assess bioavailability discrepancies .
  • Pharmacokinetic Profiling : Conduct LC-MS/MS studies to quantify tissue distribution and half-life in rodent models .

Q. What strategies improve selectivity for target enzymes over off-target homologs?

  • Methodological Answer :

  • Crystallography : Resolve co-crystal structures (e.g., with PDE4B vs. PDE4D) to identify selectivity-determining residues .
  • Mutagenesis Studies : Engineer enzyme mutants to validate binding pocket interactions (e.g., alanine scanning of key amino acids) .
  • Fragment-Based Screening : Use X-ray crystallography or NMR to identify fragments that enhance specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butoxy-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-butoxy-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.